1-(4-(7-Amino-5-methylpyrazolo[1,5-a]pyrimidin-2-yl)phenyl)-3-(((2,4-dimethylphenyl)(methoxy)phosphoryl)amino)-1H-pyrazole-4-carboxylic acid
Description
The compound 1-(4-(7-Amino-5-methylpyrazolo[1,5-a]pyrimidin-2-yl)phenyl)-3-(((2,4-dimethylphenyl)(methoxy)phosphoryl)amino)-1H-pyrazole-4-carboxylic acid (hereafter referred to as the "target compound") features a pyrazolo[1,5-a]pyrimidine core substituted at position 2 with a 4-phenyl group bearing a 7-amino-5-methyl moiety. The pyrazole ring at position 3 is further modified with a phosphoryl amino group linked to a 2,4-dimethylphenyl moiety and a methoxy group, while position 4 contains a carboxylic acid functional group (Figure 1) . Its molecular formula is C₂₆H₂₆N₇O₄P, and the SMILES string (provided in ) highlights its structural complexity. The carboxylic acid group enhances hydrophilicity, while the phosphoryl group may influence membrane permeability and target binding.
Properties
Molecular Formula |
C26H26N7O4P |
|---|---|
Molecular Weight |
531.5 g/mol |
IUPAC Name |
1-[4-(7-amino-5-methylpyrazolo[1,5-a]pyrimidin-2-yl)phenyl]-3-[[(2,4-dimethylphenyl)-methoxyphosphoryl]amino]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C26H26N7O4P/c1-15-5-10-22(16(2)11-15)38(36,37-4)31-25-20(26(34)35)14-32(30-25)19-8-6-18(7-9-19)21-13-24-28-17(3)12-23(27)33(24)29-21/h5-14H,27H2,1-4H3,(H,34,35)(H,30,31,36) |
InChI Key |
DGOTYTQLPLGHOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)P(=O)(NC2=NN(C=C2C(=O)O)C3=CC=C(C=C3)C4=NN5C(=CC(=NC5=C4)C)N)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(7-Amino-5-methylpyrazolo[1,5-a]pyrimidin-2-yl)phenyl)-3-(((2,4-dimethylphenyl)(methoxy)phosphoryl)amino)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of various substituents through nucleophilic substitution, amination, and phosphorylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure consistent quality and scalability while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-(4-(7-Amino-5-methylpyrazolo[1,5-a]pyrimidin-2-yl)phenyl)-3-(((2,4-dimethylphenyl)(methoxy)phosphoryl)amino)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenated reagents (e.g., bromine or chlorine) in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-(7-Amino-5-methylpyrazolo[1,5-a]pyrimidin-2-yl)phenyl)-3-(((2,4-dimethylphenyl)(methoxy)phosphoryl)amino)-1H-pyrazole-4-carboxylic acid is a complex organic compound with a multi-functional structure, integrating a pyrazolo[1,5-a]pyrimidine core known for its biological activity. The presence of amino, carboxylic acid, and methoxy groups enhances its potential for biological interactions.
Reactivity and Biological Activity
The compound's reactivity is attributed to its functional groups, enabling interactions with various biological targets and leading to diverse pharmacological effects. It exhibits significant biological activity as an inhibitor of Interleukin-1 Receptor Associated Kinase (IRAK). IRAK plays a crucial role in the signaling pathways of the immune system, and modulation of its activity can have therapeutic implications for diseases characterized by excessive inflammation and autoimmunity. Studies suggest that similar compounds may also exhibit anti-cancer properties by influencing cell proliferation and apoptosis pathways.
Synthesis
The synthesis of 1-(4-(7-Amino-5-methylpyrazolo[1,5-a]pyrimidin-2-yl)phenyl)-3-(((2,4-dimethylphenyl)(methoxy)phosphoryl)amino)-1H-pyrazole-4-carboxylic acid typically involves several steps, each requiring careful optimization to ensure high yields and purity of the final product. A one-pot, domino three-component condensation reaction of an aldehyde, 3(5)-amino-5(3)-methylpyrazole, and malononitrile in ethanol can be used to synthesize 7-amino-2-methyl-5-p-tolylpyrazolo[1,5-a]pyrimidine-6-carbonitrile .
Comparison with Analogs
The uniqueness of 1-(4-(7-Amino-5-methylpyrazolo[1,5-a]pyrimidin-2-yl)phenyl)-3-(((2,4-dimethylphenyl)(methoxy)phosphoryl)amino)-1H-pyrazole-4-carboxylic acid lies in its complex multi-functional structure that allows for diverse interactions within biological systems compared to simpler analogs. Its specific targeting of IRAK pathways distinguishes it from other compounds that may not exhibit such selective modulation.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Amino-5-methylpyrazolo[1,5-a]pyrimidine | Lacks additional substituents | IRAK inhibition |
| 4-Methoxyphenyl-pyrazole | Simpler structure with methoxy group | Potential anti-inflammatory |
| 2-Amino-thiazole derivatives | Different heterocyclic core | Antimicrobial properties |
Mechanism of Action
The mechanism of action of 1-(4-(7-Amino-5-methylpyrazolo[1,5-a]pyrimidin-2-yl)phenyl)-3-(((2,4-dimethylphenyl)(methoxy)phosphoryl)amino)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural Classification of Analogs
The target compound belongs to the pyrazolo[1,5-a]pyrimidine family, a scaffold widely explored in medicinal chemistry due to its versatility in hydrogen bonding and π-π interactions. Key structural analogs are categorized below based on functional group variations:
Category 1: Pyrazolo[1,5-a]pyrimidine Carboxamides
- Example: 2-[(4-Methoxyphenyl)amino]-5,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide (7a) Structure: Features a carboxamide group at position 3 and methyl substituents at positions 5 and 7 of the pyrimidine ring. Synthesis: Prepared via reflux of acetylacetone with 3-amino-4-arylpyrazoles in acetic acid . Key Differences: Lacks the phosphoryl and carboxylic acid groups, reducing polarity compared to the target compound. Cytotoxicity studies suggest moderate activity against cancer cell lines .
Category 2: Pyrazolo[1,5-a]pyrimidin-7(4H)-ones
- Example: 2-(3-Chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (MK7) Structure: Contains a ketone at position 7 and substituted aryl groups at positions 2 and 3. Synthesis: Derived from ethyl 3-aryl-3-oxopropanoates under basic conditions .
Category 3: Pyrazole-Carboxylic Acid Derivatives
- Example: 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexanecarboxylic Acid (7b) Structure: Combines a pyrazole-carboxylic acid with a cyclohexane backbone. Synthesis: Hydrolysis of methyl esters yields the free carboxylic acid . Key Differences: The absence of a pyrazolo[1,5-a]pyrimidine core limits direct structural alignment but highlights the role of carboxylic acids in solubility modulation.
Functional Group Analysis
- Phosphoryl vs. Carboxamide : The phosphoryl group in the target compound may enhance bioavailability through improved membrane permeability, whereas carboxamides (e.g., 7a) rely on hydrogen bonding for target engagement.
- Carboxylic Acid : The COOH group in the target compound increases solubility at physiological pH, contrasting with ester derivatives (e.g., methyl esters in ) that require metabolic activation .
Biological Activity
1-(4-(7-Amino-5-methylpyrazolo[1,5-a]pyrimidin-2-yl)phenyl)-3-(((2,4-dimethylphenyl)(methoxy)phosphoryl)amino)-1H-pyrazole-4-carboxylic acid is a complex organic compound with significant biological activity. Its structure incorporates multiple functional groups, including a pyrazolo[1,5-a]pyrimidine core, which is known for its role in modulating various biological pathways, particularly those related to inflammation and cancer.
Chemical Structure and Properties
The compound features a unique arrangement of functional groups that enhance its biological interactions. The presence of amino, carboxylic acid, and methoxy groups contributes to its reactivity and potential therapeutic applications. The molecular formula is , with a molecular weight of approximately 432.43 g/mol.
This compound primarily acts as an inhibitor of Interleukin-1 Receptor Associated Kinase (IRAK), which plays a critical role in immune signaling pathways. By modulating IRAK activity, the compound has potential therapeutic implications for treating autoimmune diseases and inflammatory conditions such as rheumatoid arthritis.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| IRAK Inhibition | Modulates immune response pathways associated with inflammation. |
| Anti-cancer Properties | Influences cell proliferation and apoptosis pathways. |
| Cell Cycle Arrest | Induces G1/S phase arrest in cancer cells, promoting apoptosis. |
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic contexts:
- Anti-inflammatory Effects : Research indicates that compounds with similar structures effectively inhibit IRAK, leading to reduced inflammatory responses in cellular models. This suggests that the compound could be beneficial in treating conditions characterized by excessive inflammation .
- Cancer Research : A study involving MCF-7 breast cancer cells demonstrated that treatment with similar pyrazolo[3,4-d]pyrimidine compounds resulted in significant apoptosis and cell cycle arrest at the G2/M phase. The mechanism involved DNA fragmentation and increased early and late apoptosis rates . This indicates that the compound may also possess potent anti-cancer properties.
- Molecular Docking Studies : Computational analyses have shown that the compound can effectively bind to specific protein targets involved in cancer progression, enhancing its potential as a multitarget anticancer agent .
Comparative Analysis with Related Compounds
The uniqueness of this compound lies in its complex multi-functional structure compared to simpler analogs. Below is a comparison table highlighting structural features and biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Amino-5-methylpyrazolo[1,5-a]pyrimidine | Lacks additional substituents | IRAK inhibition |
| 4-Methoxyphenyl-pyrazole | Simpler structure with methoxy group | Potential anti-inflammatory |
| 2-Amino-thiazole derivatives | Different heterocyclic core | Antimicrobial properties |
Q & A
Q. What are the key considerations for synthesizing pyrazolo[1,5-a]pyrimidine derivatives like this compound?
The synthesis typically involves multi-step reactions, starting with the condensation of 5-aminopyrazole precursors with electrophilic reagents to form the pyrazolo[1,5-a]pyrimidine core. For example, 5-aminopyrazole derivatives react with enones or α,β-unsaturated ketones under reflux in ethanol or aqueous ethanol to yield intermediates, which are further functionalized via coupling or substitution reactions . Solvent choice (e.g., ethanol, acetonitrile) and catalysts (e.g., APTS) significantly influence reaction kinetics and product distribution . Yield optimization often requires iterative adjustments to temperature, solvent polarity, and stoichiometric ratios of precursors .
Q. How is structural characterization of this compound performed, and what analytical techniques are critical?
Structural elucidation relies on a combination of:
- IR spectroscopy : To identify functional groups (e.g., phosphoryl, carboxylic acid).
- NMR (¹H and ¹³C) : For mapping substituent positions and confirming regioselectivity in heterocyclic systems.
- Mass spectrometry (MS) : To verify molecular weight and fragmentation patterns .
- Elemental analysis : Cross-checking calculated vs. observed C, H, N percentages ensures purity . For example, discrepancies >0.3% in elemental composition may indicate incomplete purification .
Q. What in vitro screening strategies are used to evaluate the biological potential of this compound?
Initial screening focuses on:
- Antimicrobial activity : Agar diffusion assays against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme inhibition : Fluorometric or colorimetric assays for kinases or carbonic anhydrases, depending on structural motifs (e.g., phosphoryl groups may target kinases) .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives with improved bioactivity?
Quantum chemical calculations (e.g., DFT) and molecular docking (e.g., AutoDock Vina) predict binding affinities to target proteins (e.g., kinases, σ receptors). For instance:
- Reaction path search : Tools like GRRM or Gaussian optimize transition states to identify low-energy pathways for synthesizing novel derivatives .
- SAR modeling : Machine learning (e.g., Random Forest) correlates substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends .
These methods reduce trial-and-error experimentation by prioritizing synthetically feasible candidates .
Q. How can contradictions in reported biological data for pyrazolo[1,5-a]pyrimidines be resolved?
Discrepancies often arise from:
- Assay variability : Differences in cell lines (e.g., murine vs. human) or enzyme isoforms (e.g., hCA I vs. II) .
- Solubility issues : Poor aqueous solubility may lead to false negatives; use DMSO co-solvents ≤0.1% to mitigate artifacts .
- Metabolic instability : Microsomal stability assays (e.g., liver S9 fractions) identify rapid degradation pathways .
Cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) is critical .
Q. What strategies optimize regioselectivity in pyrazole-pyrimidine fusion reactions?
Regioselectivity is controlled by:
- Electronic effects : Electron-rich pyrazole amines (e.g., 5-amino-1-phenylpyrazole) favor nucleophilic attack at the α-position of enones .
- Steric hindrance : Bulky substituents (e.g., 2,4-dimethylphenyl) direct coupling to less hindered sites .
- Catalytic additives : Lewis acids (e.g., ZnCl₂) or bases (e.g., piperidine) modulate reaction pathways .
Monitoring intermediate formation via LC-MS during reflux helps adjust conditions in real time .
Q. How can reaction yields be improved for large-scale synthesis without compromising purity?
- Solvent engineering : Switch from ethanol to PEG-400 for greener, higher-yield reactions .
- Flow chemistry : Continuous flow systems enhance heat/mass transfer, reducing side products .
- Crystallization optimization : Use mixed solvents (e.g., ethanol/water) for selective recrystallization .
Methodological Guidance
8. Designing experiments to probe the role of the phosphoryl group in bioactivity:
- Synthetic deletion : Prepare a des-phosphoryl analog and compare IC₅₀ values in kinase assays .
- Isosteric replacement : Substitute the phosphoryl group with sulfonyl or carbonyl groups to assess electronic effects .
- Phosphatase stability assays : Incubate the compound with alkaline phosphatase to evaluate metabolic liability .
9. Resolving overlapping signals in ¹H NMR spectra of complex derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
